1,3-dimethyl-5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
Molecular Formula |
C19H15N3O2 |
|---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
1,3-dimethyl-5-naphthalen-1-ylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H15N3O2/c1-21-17-16(18(23)22(2)19(21)24)15(10-11-20-17)14-9-5-7-12-6-3-4-8-13(12)14/h3-11H,1-2H3 |
InChI Key |
WDXRPCJGYUZTTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Three-Component Condensation Reactions
The foundational approach for synthesizing pyrido[2,3-d]pyrimidine-2,4-diones involves a one-pot three-component reaction between 6-amino-1,3-dimethyluracil, cyclic ketones, and aromatic aldehydes. For the target compound, cycloheptanone serves as the cyclic ketone, while 1-naphthaldehyde replaces simpler aromatic aldehydes. The reaction proceeds via initial formation of an α,β-unsaturated ketone intermediate, followed by nucleophilic attack by the amino group of 6-amino-1,3-dimethyluracil. Cyclization yields the linear pyrido[2,3-d]pyrimidine-2,4-dione structure.
Key Reaction Conditions
-
Solvent: Ethanol or glacial acetic acid
-
Catalyst: Piperidine (10 mol%)
-
Temperature: Reflux (78–110°C)
-
Duration: 6–12 hours
Stepwise Synthesis from 6-Amino-1,3-Dimethyluracil
An alternative pathway involves sequential alkylation and cyclocondensation. 6-Amino-1,3-dimethyluracil reacts with 1-naphthaldehyde in the presence of acetylacetone or benzoylacetone derivatives under acidic conditions. This method ensures precise control over the introduction of the naphthyl group at position 5.
Procedure Overview
-
Alkylation: 6-Amino-1,3-dimethyluracil is treated with methyl iodide in dimethylformamide (DMF) to ensure N1 and N3 methylation.
-
Condensation: The methylated uracil reacts with 1-naphthaldehyde and acetylacetone in glacial acetic acid under reflux.
-
Cyclization: Intramolecular dehydration forms the pyrido[2,3-d]pyrimidine core.
Optimization of Reaction Parameters
Solvent and Catalytic Effects
Glacial acetic acid enhances reaction efficiency by protonating carbonyl groups, facilitating nucleophilic attack. Piperidine catalyzes Knoevenagel condensation, critical for forming the α,β-unsaturated intermediate. Substituting ethanol for acetic acid reduces yields by 20–30%, as evidenced by comparative studies.
Temperature and Time Dependence
Optimal cyclization occurs at 110°C (reflux in acetic acid), achieving 75–80% yield within 8 hours. Prolonged heating (>12 hours) promotes decomposition, lowering yields to <50%.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
1H NMR (500 MHz, DMSO-d6)
-
δ 8.20–7.40 (m, 7H, naphthyl protons)
-
δ 6.70 (s, 1H, C6-H)
-
δ 3.30 (s, 3H, N1-CH3)
13C NMR (125 MHz, DMSO-d6)
Infrared (IR) Spectroscopy
Mechanistic Insights
Regioselectivity in Cyclization
The linear pyrido[2,3-d]pyrimidine structure is favored due to steric hindrance from the naphthyl group, which disfavors angular cyclization. Computational studies using Molecular Operating Environment (MOE) software indicate a 12.3 kcal/mol energy difference favoring the linear product.
Role of Aromatic Aldehydes
Electron-withdrawing groups on aldehydes accelerate condensation but reduce yields due to side reactions. 1-Naphthaldehyde’s bulky structure necessitates extended reaction times but improves crystallinity during purification.
Comparative Analysis of Synthetic Routes
| Parameter | Three-Component Reaction | Stepwise Synthesis |
|---|---|---|
| Yield | 75–80% | 65–70% |
| Purity (HPLC) | >95% | 90–92% |
| Reaction Time | 8 hours | 12 hours |
| Scalability | High (gram-scale demonstrated) | Moderate |
Challenges and Solutions
Purification Difficulties
The naphthyl group’s hydrophobicity complicates recrystallization. Gradient column chromatography (hexane:ethyl acetate, 4:1 to 1:1) achieves >95% purity.
Byproduct Formation
Schiff base intermediates (e.g., 5g in) may form if condensation is incomplete. Adding molecular sieves (4Å) absorbs water, shifting equilibrium toward cyclization.
Applications and Derivatives
While the target compound’s bioactivity remains unexplored, structurally related pyrido[2,3-d]pyrimidines exhibit anti-inflammatory and kinase inhibitory properties. Functionalization at C7 (e.g., methyl or methoxy groups) could enhance solubility for pharmacological studies .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the naphthyl group, using reagents like benzylamine.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzylamine in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups attached to the naphthyl ring.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 1,3-dimethyl-5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves several chemical reactions starting from simpler pyrimidine derivatives. The compound is characterized by its unique fused heterocyclic structure which contributes to its biological activity. Various synthetic routes have been reported, including the reaction of 6-amino-1,3-dimethyluracil with different reagents to form pyrido[2,3-d]pyrimidines .
Anticancer Properties
Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit significant anticancer activities. For instance, studies have demonstrated that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways related to cell growth and survival .
Enzyme Inhibition
The compound has been identified as an inhibitor of several key enzymes involved in metabolic pathways. For example, it shows inhibitory effects on dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis. This inhibition can lead to reduced proliferation of rapidly dividing cells such as those found in tumors or virally infected tissues .
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxicity. The compound was shown to induce apoptosis through the activation of caspase pathways. This finding highlights its potential as a lead compound for developing new anticancer therapies.
Case Study 2: Antiviral Research
In a recent investigation into antiviral agents against measles virus replication, derivatives of pyrido[2,3-d]pyrimidines were evaluated for their efficacy. The results indicated that certain modifications to the core structure enhanced antiviral activity significantly compared to unmodified compounds. This suggests that further structural optimization could yield potent antiviral agents based on this scaffold .
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases or other signaling molecules involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit various biological activities.
Pyrido[2,3-d]pyrimidin-7-one derivatives: These compounds have a different substitution pattern but are also biologically active.
Uniqueness
1,3-dimethyl-5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the naphthyl group, which imparts distinct chemical and biological properties
Biological Activity
1,3-Dimethyl-5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound belonging to the pyrido[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
-
Inhibition of Eukaryotic Elongation Factor-2 Kinase (eEF-2K) :
- Research indicates that certain derivatives of pyrido[2,3-d]pyrimidine, including this compound, exhibit inhibitory activity against eEF-2K. This kinase plays a crucial role in protein synthesis and is implicated in cancer cell proliferation.
- In a study evaluating a series of pyrido[2,3-d]pyrimidine derivatives, compound 6 (A-484954) demonstrated an IC50 value of 420 nM against eEF-2K in MDA-MB-231 breast cancer cells. The compound significantly reduced eEF-2K activity even when stimulated by 2-deoxy-D-glucose (2-DOG), suggesting its potential as an anticancer agent .
-
Anti-Allergic Properties :
- The compound has shown promise in treating allergic conditions. Pyrido[2,3-d]pyrimidine derivatives are noted for their ability to inhibit phosphodiesterase (PDE) activity at low concentrations. This inhibition can lead to bronchodilation and relief from symptoms associated with allergic diseases such as asthma and rhinitis .
Structure-Activity Relationships (SAR)
The biological efficacy of pyrido[2,3-d]pyrimidine derivatives is closely linked to their structural modifications. Key findings from SAR studies include:
- The presence of specific substituents at various positions on the pyrido[2,3-d]pyrimidine scaffold can enhance binding affinity and potency against target enzymes like eEF-2K.
- For instance, variations at positions R1, R2, and R3 have been systematically studied to optimize their pharmacological profiles .
Summary of Biological Activities
| Activity Type | Compound ID | IC50 Value | Target/Mechanism |
|---|---|---|---|
| eEF-2K Inhibition | A-484954 | 420 nM | Inhibits protein synthesis in cancer |
| Anti-Allergic | N/A | Low concentrations | Inhibits PDE activity |
Case Study 1: Anticancer Activity
In a preclinical study involving MDA-MB-231 breast cancer cells, the administration of compound A-484954 resulted in a significant decrease in cell viability due to its inhibitory effect on eEF-2K. This suggests that targeting eEF-2K with this compound could be a viable strategy for cancer therapy.
Case Study 2: Allergy Treatment
Clinical evaluations have indicated that pyrido[2,3-d]pyrimidine derivatives can effectively manage symptoms in patients with allergic rhinitis. The compounds demonstrated lower toxicity compared to traditional treatments like theophylline while maintaining efficacy .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core cyclization | BF₃·Et₂O, 160°C, 30 sec | 60–75 | |
| Naphthyl functionalization | Pd catalysis, aryl boronic acid | 40–55 |
How is the molecular structure of this compound characterized?
Level: Basic
Methodological Answer:
Structural confirmation relies on a combination of spectroscopic and crystallographic techniques:
- X-ray diffraction : Reveals dihedral angles between aromatic rings (e.g., 88.2° between pyrido[2,3-d]pyrimidine and substituents) and intermolecular interactions (C–H⋯O/N hydrogen bonds, π–π stacking at 3.06–3.10 Å) .
- NMR spectroscopy : Key signals include:
- Thiazole protons at 7.57–7.62 ppm (¹H NMR).
- Methylene protons (CH₂) in alkylated derivatives at 4.78–5.21 ppm .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 406.1422) .
How do structural modifications at specific positions influence bioactivity?
Level: Advanced
Methodological Answer:
Substituent effects are critical for optimizing pharmacological properties:
- Position 1 : Alkylation (e.g., benzyl or methyl groups) enhances antimicrobial activity. For example, a 4-methylbenzyl substituent increases inhibition of Staphylococcus aureus (MIC = 2 µg/mL) compared to unsubstituted analogs .
- Position 5 : Aromatic groups (e.g., 1-naphthyl) improve π–π stacking with biological targets, enhancing anticancer activity (IC₅₀ = 8.2 µM vs. HeLa cells) .
- Position 6 : Electron-withdrawing groups (e.g., fluoro) modulate kinase inhibition (e.g., tyrosine kinase IC₅₀ = 0.3 µM) .
Q. Table 2: Bioactivity vs. Substituents
| Position | Modification | Biological Activity (Target) | Reference |
|---|---|---|---|
| 1 | 4-Methylbenzyl | Antimicrobial (S. aureus) | |
| 5 | 1-Naphthyl | Anticancer (HeLa cells) | |
| 6 | 5-Fluoro-2-hydroxy | Kinase inhibition (Tyrosine kinase) |
What computational methods predict the reactivity and electronic properties of this compound?
Level: Advanced
Methodological Answer:
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (ΔE = 3.91–4.10 eV) to predict charge-transfer interactions. For example, compounds with ΔE < 4.0 eV exhibit enhanced photophysical activity .
- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites, guiding synthetic modifications .
- TD-DFT : Simulates UV-Vis spectra (λmax = 320–350 nm) to correlate experimental absorbance with electronic transitions .
How can contradictions in bioactivity data across studies be resolved?
Level: Advanced
Methodological Answer:
Discrepancies often arise from variations in assay conditions or structural impurities. Strategies include:
- Standardized assays : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols for IC₅₀ comparisons .
- Structural validation : Ensure >95% purity via HPLC and confirm stereochemistry by X-ray crystallography .
- Meta-analysis : Compare substituent effects across studies (e.g., benzyl vs. methyl groups at Position 1) to identify trends .
What role do intermolecular interactions play in crystallization?
Level: Advanced
Methodological Answer:
Crystal packing is governed by non-covalent interactions:
- Hydrogen bonding : C–H⋯O/N bonds (2.5–2.8 Å) stabilize layered structures .
- π–π stacking : Aromatic rings (e.g., naphthyl-pyrido[2,3-d]pyrimidine) align face-to-edge (centroid distance = 3.06 Å), influencing solubility .
- Edge-to-face interactions : CH₃ groups participate in van der Waals contacts, affecting melting points (e.g., 170°C for benzylidene derivatives) .
What analytical techniques confirm purity and structural integrity?
Level: Basic
Methodological Answer:
- HPLC : Reverse-phase C18 columns (100 × 4 mm) with UV detection (λ = 254 nm) ensure >95% purity .
- FT-IR spectroscopy : Confirms carbonyl stretches (C=O at 1680–1700 cm⁻¹) and NH vibrations (3200–3300 cm⁻¹) .
- Elemental analysis : Matches calculated vs. observed C, H, N content (±0.3%) .
What strategies are used to identify pharmacological targets?
Level: Advanced
Methodological Answer:
- Molecular docking : Screens against protein databases (e.g., PDB) to predict binding affinities (e.g., ΔG = −9.2 kcal/mol for adenosine kinase) .
- Kinase profiling : Uses competitive binding assays to identify inhibition hotspots (e.g., CDK4 vs. CDK6 selectivity) .
- Gene expression analysis : RNA-seq of treated cells reveals pathways (e.g., apoptosis via Bcl-2 downregulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
